2-Chloro-1,3,4-trimethoxybenzene
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Overview
Description
2-Chloro-1,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11ClO3. It is a derivative of trimethoxybenzene, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4-trimethoxybenzene typically involves the chlorination of 1,3,4-trimethoxybenzene. One common method is the reaction of 1,3,4-trimethoxybenzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,4-trimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1,3,4-trimethoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Major Products Formed
Substitution: Formation of 2-azido-1,3,4-trimethoxybenzene or 2-thiocyanato-1,3,4-trimethoxybenzene.
Oxidation: Formation of 2-chloro-1,3,4-trimethoxybenzaldehyde or 2-chloro-1,3,4-trimethoxybenzoic acid.
Reduction: Formation of 1,3,4-trimethoxybenzene.
Scientific Research Applications
2-Chloro-1,3,4-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,4-trimethoxybenzene involves its interaction with specific molecular targets. The chlorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,4,6-Trimethoxybenzene: Has a different substitution pattern, affecting its chemical and biological properties.
2-Chloro-1,4-dimethoxybenzene: Similar structure but with fewer methoxy groups, leading to different reactivity and applications.
Uniqueness
2-Chloro-1,3,4-trimethoxybenzene is unique due to the presence of both chlorine and multiple methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-chloro-1,3,4-trimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKTEWECMKSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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